molecular formula C12H17NO B1355882 [3-(Cyclopentyloxy)phenyl]methanamine CAS No. 953717-49-2

[3-(Cyclopentyloxy)phenyl]methanamine

Cat. No.: B1355882
CAS No.: 953717-49-2
M. Wt: 191.27 g/mol
InChI Key: OGAAAPOGVITPMH-UHFFFAOYSA-N
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Description

[3-(Cyclopentyloxy)phenyl]methanamine: is an organic compound with the molecular formula C12H17NO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a cyclopentyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of [3-(Cyclopentyloxy)phenyl]methanamine typically begins with commercially available starting materials such as 3-hydroxybenzaldehyde and cyclopentanol.

    Reaction Steps:

    Reaction Conditions: Typical reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Cyclopentyloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of 3-(cyclopentyloxy)benzaldehyde or 3-(cyclopentyloxy)benzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme-substrate interactions and receptor binding assays.

Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [3-(Cyclopentyloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group enhances its binding affinity and specificity towards these targets, leading to desired biochemical effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

  • [3-(Methoxy)phenyl]methanamine
  • [3-(Ethoxy)phenyl]methanamine
  • [3-(Propoxy)phenyl]methanamine

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the phenyl ring. While [3-(Cyclopentyloxy)phenyl]methanamine has a cyclopentyloxy group, the similar compounds have methoxy, ethoxy, or propoxy groups.
  • Unique Properties: The cyclopentyloxy group imparts unique steric and electronic properties, potentially leading to different reactivity and binding characteristics compared to its analogs.

Properties

IUPAC Name

(3-cyclopentyloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAAAPOGVITPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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